5-Fluoro-2-propoxyaniline

Beschreibung

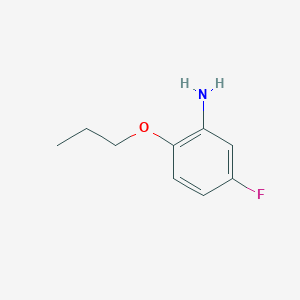

5-Fluoro-2-propoxyaniline (C₉H₁₂FNO) is a substituted aniline derivative featuring a fluorine atom at the 5-position and a propoxy group (-OCH₂CH₂CH₃) at the 2-position of the benzene ring. Its structural attributes are defined by the SMILES notation CCCOC1=C(C=C(C=C1)F)N and InChIKey HEYPBEGMSZWHMC-UHFFFAOYSA-N . The compound exhibits a molecular weight of 169.20 g/mol and has been characterized for its collision cross-section (CCS) values in various ionized states (e.g., [M+H]⁺: CCS 143.6 Ų, m/z 170.1) using computational methods .

Eigenschaften

IUPAC Name |

5-fluoro-2-propoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-2-5-12-9-4-3-7(10)6-8(9)11/h3-4,6H,2,5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYPBEGMSZWHMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946774-77-2 | |

| Record name | 5-fluoro-2-propoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-propoxyaniline typically involves the introduction of a fluorine atom into the aniline structure. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group (such as a halogen) on the aromatic ring. This reaction is often carried out under mild conditions using a fluorinating agent like potassium fluoride (KF) in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the direct fluorination of aniline derivatives using elemental fluorine or other fluorinating agents. This process requires careful control of reaction conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Fluoro-2-propoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in the presence of a suitable solvent are commonly used.

Major Products Formed:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Conversion to amine derivatives.

Substitution: Formation of various substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Fluoro-2-propoxyaniline serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives are being investigated for various biological activities, including:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit notable antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines, making it a candidate for further development as a chemotherapeutic agent.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Material Science

In material science, this compound is utilized in the production of advanced materials such as polymers and liquid crystals. Its unique properties make it suitable for applications in organic electronics and coatings.

Enzyme Inhibition

Research has shown that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.

Receptor Modulation

This compound can interact with receptors, influencing signaling pathways that regulate cellular functions, which is critical for its applications in drug development.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound derivatives, revealing significant activity against Gram-positive bacteria. This suggests potential as a lead compound for developing new antibiotics.

Study 2: Anticancer Potential

In vitro assays on cancer cell lines demonstrated dose-dependent inhibition of cell proliferation with an IC50 value of approximately 5 µM against KARPAS-299 cell line. This indicates its potential as a selective inhibitor of certain kinases involved in cancer progression.

Table 2: Inhibitory Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| KARPAS-299 | 5 | |

| A549 (Lung) | 10 | |

| MCF-7 (Breast) | 15 |

Study 3: Mechanistic Insights

Research focused on elucidating the mechanism of action revealed that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. This provides a foundation for further development in cancer therapeutics.

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-propoxyaniline involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to altered biological activity. For example, fluorinated compounds are known to inhibit enzymes involved in DNA synthesis, which can be useful in cancer treatment .

Vergleich Mit ähnlichen Verbindungen

5-Fluoro-2-methylaniline (C₇H₈FN)

5-Fluoro-2-Nitro-N-Propylaniline (C₉H₁₂FN₂O₂)

- Substituents: Features a nitro (-NO₂) group at the 2-position and an N-propyl chain.

- Key Differences :

- The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to the electron-donating propoxy group in 5-fluoro-2-propoxyaniline. This difference significantly impacts reactivity; nitro groups direct electrophiles to meta positions, whereas alkoxy groups favor para/ortho substitution .

- The N-propyl substituent introduces a tertiary amine, altering solubility and basicity compared to the primary amine in this compound .

5-Fluoro-2-[3-(Propan-2-yl)phenoxy]aniline (C₁₅H₁₆FNO)

- Substituents: A bulky isopropylphenoxy group at the 2-position.

- Key Differences :

Positional Isomerism and Spectroscopic Properties

A study comparing fluoroaniline isomers (e.g., 5-nitro-2-fluoroaniline vs. 2-nitro-5-fluoroaniline) highlights the critical role of fluorine position on electronic properties . For this compound:

- The para-fluoro substituent (relative to the amine group) creates a distinct electron-withdrawing effect, influencing NMR chemical shifts and infrared (IR) absorption bands.

- Computational docking studies suggest that the propoxy group’s orientation and electron-donating nature could enhance interactions with hydrophobic pockets in biological targets compared to nitro or methyl analogs .

Comparative Data Table

Implications of Substituent Variations

- Reactivity : Electron-donating groups (e.g., propoxy) enhance nucleophilic aromatic substitution, whereas electron-withdrawing groups (e.g., nitro) favor electrophilic substitution at specific positions.

- Solubility: Bulky or lipophilic substituents (e.g., isopropylphenoxy) reduce aqueous solubility, impacting formulation in pharmaceutical or agrochemical applications.

- Biological Interactions : The propoxy group’s balance of electron donation and moderate steric bulk may optimize binding to targets requiring both hydrophobic and electronic interactions, distinguishing this compound from analogs .

Biologische Aktivität

5-Fluoro-2-propoxyaniline is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound (C9H12FNO) features a fluorine atom at the 5-position and a propoxy group at the 2-position of the aniline structure. The synthesis involves standard organic reactions, typically starting from commercially available aniline derivatives and utilizing fluorination and alkylation techniques to introduce the desired functional groups .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In particular, studies have shown that it is effective against L1210 mouse leukemia cells with an IC50 value in the nanomolar range . The mechanism of action appears to involve the inhibition of thymidylate synthase, which is crucial for DNA synthesis and repair.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| L1210 (mouse leukemia) | <50 | Inhibition of thymidylate synthase |

| B16 (melanoma) | Modest | Alkylation and enzyme inhibition |

The biological activity of this compound is primarily attributed to its ability to interfere with nucleotide metabolism. It acts as a prodrug that releases active metabolites capable of inhibiting DNA synthesis. Specifically, the compound is converted intracellularly to 5-fluoro-deoxyuridine monophosphate (FdUMP), which binds irreversibly to thymidylate synthase, leading to apoptosis in rapidly dividing cells .

Case Studies

- In Vitro Studies : A study evaluating various phosphoramidate analogs of this compound demonstrated potent inhibition against L1210 cells. The addition of thymidine reversed this inhibition, confirming the role of thymidylate synthase inhibition in the observed cytotoxicity .

- Comparative Analysis : In a comparative study involving other fluorinated anilines, this compound showed superior activity against melanoma cells compared to its non-fluorinated counterparts, suggesting that fluorination enhances its biological efficacy .

- Mechanistic Insights : Further investigations using NMR spectroscopy revealed that less than 50% of the prodrug converts to FdUMP via a cyclization pathway, highlighting the importance of metabolic activation in its anticancer effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.